molecular formula C13H16O B14006746 4-Methyl-1-phenyl-1-hexen-3-one CAS No. 21903-53-7

4-Methyl-1-phenyl-1-hexen-3-one

Cat. No.: B14006746
CAS No.: 21903-53-7
M. Wt: 188.26 g/mol
InChI Key: WFGOLZASNPMUPD-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1-hexen-3-one is an organic compound with the molecular formula C13H16O It is a ketone with a phenyl group and a methyl group attached to a hexenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-1-hexen-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-1-hexen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Methyl-1-phenyl-1-hexen-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-1-hexen-3-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

4-Methyl-1-phenyl-1-hexen-3-one can be compared with other similar compounds, such as:

    4-Methyl-1-phenyl-1-penten-3-one: Similar structure but with a different alkene chain length.

    4-Methyl-1-phenyl-1-buten-3-one: Another similar compound with a shorter alkene chain.

    4-Methyl-1-phenyl-1-hepten-3-one: A compound with a longer alkene chain.

Properties

CAS No.

21903-53-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-methyl-1-phenylhex-1-en-3-one

InChI

InChI=1S/C13H16O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

WFGOLZASNPMUPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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